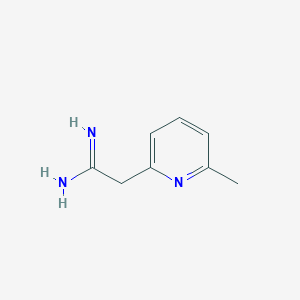

2-(6-Methylpyridin-2-yl)acetimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-(6-methylpyridin-2-yl)ethanimidamide |

InChI |

InChI=1S/C8H11N3/c1-6-3-2-4-7(11-6)5-8(9)10/h2-4H,5H2,1H3,(H3,9,10) |

InChI Key |

CLRYVIJKIUYTOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 6 Methylpyridin 2 Yl Acetimidamide

Retrosynthetic Analysis of the 2-(6-Methylpyridin-2-yl)acetimidamide Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. amazonaws.com For 2-(6-Methylpyridin-2-yl)acetimidamide, the analysis involves two primary disconnections.

The most logical initial disconnection is at the acetimidamide functional group. The C-N bonds of the amidine can be traced back to a more stable precursor, typically a nitrile. This disconnection, known as a functional group interconversion (FGI), simplifies the target molecule to 2-(6-methylpyridin-2-yl)acetonitrile.

A second key disconnection breaks the C-C bond between the pyridine (B92270) ring and the side chain. This identifies 6-methyl-2-halopyridine (e.g., 2-bromo-6-methylpyridine) and a two-carbon synthon, such as an acetate (B1210297) equivalent or acetonitrile (B52724) anion, as potential starting materials. This approach allows for the construction of the core pyridine-acetic acid framework.

This analysis suggests a forward synthesis commencing with a substituted pyridine, followed by the introduction of the two-carbon side chain, and culminating in the formation of the acetimidamide group.

Precursor Design and Synthesis Strategies

Based on the retrosynthetic analysis, the synthesis of 2-(6-Methylpyridin-2-yl)acetimidamide hinges on the effective preparation of its key precursors.

Synthesis of Pyridine-2-Acetic Acid Derivatives

The synthesis of the (6-methylpyridin-2-yl)acetic acid framework, or its nitrile and ester analogues, is a critical step. Several strategies have been developed for the synthesis of substituted pyridylacetic acid derivatives.

One common approach begins with halopyridines, which undergo palladium-catalyzed cross-coupling reactions with reagents like lithium enolates or silyl (B83357) enol ethers. acs.org Alternatively, direct SNAr reactions of halopyridines with activated methylene (B1212753) compounds such as malonates or cyanoacetates can be employed, followed by hydrolysis and decarboxylation. nih.gov

A more recent, convenient three-component synthesis of substituted 2-(pyridyl)acetic acid derivatives utilizes Meldrum's acid derivatives. acs.orgnih.gov In this method, a pyridine-N-oxide is activated, followed by nucleophilic substitution by the Meldrum's acid derivative. The resulting intermediate then acts as an electrophile, which, upon ring-opening and decarboxylation, yields the desired pyridylacetic acid derivative. nih.gov

Another established method is the hydrolysis of the corresponding ester, such as ethyl 2-pyridylacetate, using a base like potassium hydroxide (B78521) in an alcohol-water mixture. chemicalbook.com This straightforward reaction provides the pyridylacetic acid in high yield. The nitrile precursor, (6-methylpyridin-2-yl)acetonitrile, can also be a key intermediate, often synthesized from the corresponding halopyridine.

Table 1: Selected Methods for Pyridine-2-Acetic Acid Derivative Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Halopyridines | Palladium catalyst, Lithium enolates | Pyridylacetate derivatives | acs.org |

| Pyridine-N-oxides | Meldrum's acid derivatives | Substituted 2-(pyridyl)acetic acid derivatives | acs.orgnih.gov |

Approaches to Acetimidamide Formation

The conversion of a precursor, such as a nitrile or an amide, into the target acetimidamide is the final key transformation.

The Pinner reaction is a classical and widely used method for synthesizing amidines from nitriles. This reaction involves treating a nitrile with an alcohol in the presence of an acid catalyst (typically hydrogen chloride) to form an imino ether hydrochloride salt (a Pinner salt). Subsequent treatment of this intermediate with ammonia (B1221849) or an amine yields the corresponding amidine. A known method involves the condensation of acetonitrile with a lower alcohol like methanol (B129727) in the presence of hydrogen chloride, followed by the addition of the resulting acetoiminoester to methanol saturated with ammonia to produce acetamidine (B91507) hydrochloride. google.com

Another effective method is the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal. researchgate.netnih.govorganic-chemistry.org This reaction can yield a mixture of the desired acetamidine and an imidate ester byproduct. However, the formation of the imidate ester can often be suppressed by conducting the reaction in the presence of excess dimethylamine, leading to the acetamidine as the exclusive product. researchgate.netnih.govorganic-chemistry.org This approach is particularly useful for synthesizing pure acetamidines that are difficult to purify by crystallization or distillation. nih.gov

Table 2: General Approaches to Acetimidamide Synthesis

| Precursor | Key Reagents | Method | Reference |

|---|---|---|---|

| Nitrile | Alcohol, HCl, Ammonia | Pinner Reaction | google.com |

Direct Synthesis Routes to 2-(6-Methylpyridin-2-yl)acetimidamide

Direct synthesis routes aim to construct the target molecule in fewer steps, often through convergent strategies that combine key fragments in a single, efficient operation.

Condensation Reactions and Optimizations

The direct formation of 2-(6-Methylpyridin-2-yl)acetimidamide can be envisioned through a condensation reaction. While specific examples for this exact molecule are not prevalent in the literature, analogous condensation reactions for amide and amidine synthesis are well-documented. For instance, the condensation of an amine with an activated carboxylic acid derivative is a standard method for amide bond formation, often facilitated by coupling agents like DCC, HATU, or PyBOP.

Adapting this logic, a potential route could involve the condensation of 2-amino-6-methylpyridine (B158447) with a suitable reagent that delivers the CH2C(=NH)NH2 fragment. More practically, the condensation of 2-(6-methylpyridin-2-yl)acetamide (B1512097) with a dehydrating agent and an amine source could be explored.

Optimization of such condensation reactions is crucial for achieving high yields. Key parameters to consider include the choice of solvent, reaction temperature, and the nature of the catalyst or condensing agent. For example, in the synthesis of acetamidines from primary amines and N,N-dimethylacetamide dimethyl acetal, the product distribution is highly dependent on temperature and solvent. researchgate.netnih.govorganic-chemistry.org

Emerging Synthetic Pathways

Modern organic synthesis is continually evolving, with a focus on efficiency, atom economy, and environmental sustainability. Emerging pathways that could be applied to the synthesis of 2-(6-Methylpyridin-2-yl)acetimidamide include multicomponent reactions and novel catalytic systems.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, offer a powerful tool for rapidly building molecular complexity. rsc.org An MCR strategy could potentially construct the target molecule or a close derivative from simple, commercially available building blocks in a one-pot procedure.

Furthermore, the development of novel catalyst systems, including those based on transition metals or organocatalysts, could enable new, more efficient disconnections and bond formations. For example, catalyst- and solvent-free methods have been developed for the synthesis of related heterocyclic systems like imidazo[1,2-a]pyridines, showcasing a trend towards more environmentally benign synthetic protocols. amazonaws.com These principles could inspire the development of greener and more direct routes to the target acetimidamide.

Green Chemistry Principles in 2-(6-Methylpyridin-2-yl)acetimidamide Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like 2-(6-Methylpyridin-2-yl)acetimidamide is a critical aspect of modern chemical process development. These principles aim to reduce the environmental impact of chemical manufacturing by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific literature on green synthetic routes for 2-(6-Methylpyridin-2-yl)acetimidamide is limited, established green methodologies for the synthesis of analogous amidine and pyridine-containing compounds can be applied to devise more sustainable pathways.

Solvent-Free and Catalytic Methods

Traditional methods for synthesizing amidines often involve stoichiometric reagents and volatile organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these methods with cleaner, more efficient catalytic processes and to reduce or eliminate solvent use.

Catalytic Approaches: The development of catalytic methods is a cornerstone of green chemistry, as catalysts can enable reactions with higher efficiency and selectivity while being used in only small amounts. For the synthesis of N-substituted amidines, several catalytic strategies could be conceptually applied:

Direct Amidation/Amidation of Nitriles: A highly desirable route involves the direct catalytic addition of an amine (2-amino-6-methylpyridine) to a nitrile (acetonitrile). This represents an ideal addition reaction with 100% theoretical atom economy. Such transformations often require catalysts, such as metal complexes or Lewis acids, to activate the nitrile group towards nucleophilic attack by the amine. Research into cost-effective and environmentally benign catalysts, for example those based on earth-abundant metals like iron, is an active area of green chemistry. researchgate.net

C-H Functionalization: Advanced catalytic systems allow for the direct functionalization of C-H bonds. A novel, solvent-free approach has been demonstrated for the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides. mdpi.com A similar forward-thinking strategy could potentially be developed for acetimidamide synthesis, bypassing the need for pre-functionalized starting materials and thus shortening the synthetic sequence and reducing waste.

Solvent-Free and Alternative Solvent Methods: Reducing solvent use is another key objective. Solvents account for a large portion of the mass and energy intensity of a typical chemical process and are a major source of waste.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanochemical methods (grinding) can dramatically reduce waste. Mechanochemical procedures for the synthesis of N-substituted amines have been shown to be highly efficient, often requiring shorter reaction times and proceeding at room temperature. mdpi.com This approach could be explored for the formation of 2-(6-Methylpyridin-2-yl)acetimidamide.

Atom Economy and Reaction Efficiency

Evaluating the "greenness" of a chemical reaction requires quantitative metrics. Atom economy and reaction efficiency are two of the most important measures.

Atom Economy: Introduced by Barry Trost, atom economy is a measure of how efficiently reactant atoms are incorporated into the desired final product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy signifies a more efficient process that generates less waste. Addition reactions, where all reactant atoms are incorporated into the product, have a theoretical atom economy of 100%. In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economies.

A hypothetical, ideal synthesis of 2-(6-Methylpyridin-2-yl)acetimidamide via the direct addition of 2-amino-6-methylpyridine to acetonitrile would be perfectly atom-economical, as shown in the table below.

| Reactant | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | Starting Material |

| Acetonitrile | C₂H₃N | 41.05 | Reagent |

| Reaction: C₆H₈N₂ + C₂H₃N → C₈H₁₁N₃ | |||

| Desired Product: 2-(6-Methylpyridin-2-yl)acetimidamide | C₈H₁₁N₃ | 149.19 | Product |

Calculation:

|

Reaction Efficiency: While atom economy is a crucial theoretical metric, the practical efficiency of a reaction is measured by its chemical yield, conversion, and selectivity. A process with high atom economy but a very low yield is not truly efficient or sustainable. Green chemistry aims to develop reactions that have both high atom economy and high yields. The optimization of reaction conditions—such as temperature, pressure, catalyst choice, and residence time—is essential for maximizing reaction efficiency and minimizing energy consumption. For instance, the development of continuous flow platforms can offer significant advantages over traditional batch processing, including better process control, improved safety, and higher yields.

The ideal green synthesis for 2-(6-Methylpyridin-2-yl)acetimidamide would therefore be a solvent-free, catalytically driven process with a high atom economy that also proceeds with high conversion and selectivity to deliver the final product in excellent yield.

Chemical Reactivity and Mechanistic Studies of 2 6 Methylpyridin 2 Yl Acetimidamide

Reactions at the Imidamide Functionality

The imidamide group, with its characteristic R-C(=NH)NH2 structure, is a nitrogen analog of a carboxylic acid and exhibits a rich and varied reactivity. It contains both nucleophilic and electrophilic centers, allowing it to participate in a wide range of chemical transformations.

The carbon atom of the imidamide group is analogous to the carbonyl carbon in amides and is susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the two nitrogen atoms, which imparts a partial positive charge on the carbon. Strong nucleophiles can add to this carbon, leading to a tetrahedral intermediate. The subsequent reaction pathway would depend on the nature of the nucleophile and the reaction conditions.

For instance, hydrolysis of the imidamide group under acidic or basic conditions would be expected to proceed via nucleophilic addition of water or a hydroxide (B78521) ion, respectively, to the imidamide carbon. This would ultimately lead to the formation of 2-(6-methylpyridin-2-yl)acetic acid and ammonia (B1221849).

It is also conceivable that organometallic reagents, such as Grignard or organolithium compounds, could add to the imidamide carbon, although such reactions are not specifically documented for this compound.

The presence of two nitrogen atoms and a reactive carbon center makes the imidamide functionality a versatile participant in cyclization reactions. Depending on the reaction partners, the imidamide can act as a dinucleophile or a precursor to other reactive intermediates that can undergo intramolecular cyclization.

For example, reactions with bifunctional electrophiles could lead to the formation of various heterocyclic systems. The specific regiochemistry of such cyclizations would be influenced by the nature of the electrophile and the reaction conditions. While no specific examples for 2-(6-methylpyridin-2-yl)acetimidamide are reported, the general reactivity pattern of imidamide suggests this as a plausible transformation.

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in 2-(6-methylpyridin-2-yl)acetimidamide is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) and typically requires harsh reaction conditions. quimicaorganica.orgaklectures.com The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions. quimicaorganica.org The presence of the 6-methyl and 2-acetimidamide substituents will further influence the regioselectivity of such reactions. The methyl group is an activating group, while the acetimidamide group's effect would depend on whether the pyridine nitrogen is protonated under the reaction conditions.

| Reaction | Typical Reagents | Expected Major Product(s) | General Conditions |

| Nitration | HNO3/H2SO4 | 3-Nitro or 5-Nitro derivative | High temperature |

| Sulfonation | Fuming H2SO4 | Pyridine-3-sulfonic acid derivative | High temperature |

| Halogenation | Halogen/Lewis acid | 3-Halo or 5-Halo derivative | High temperature |

This table represents the expected reactivity based on general principles of pyridine chemistry; specific experimental data for 2-(6-Methylpyridin-2-yl)acetimidamide is not available.

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base. It can react with electrophiles, such as alkyl halides, to form pyridinium (B92312) salts. This quaternization of the nitrogen atom would significantly alter the electron distribution in the pyridine ring, making it even more electron-deficient and susceptible to nucleophilic attack on the ring itself.

Transformations Involving the Methylene (B1212753) Bridge

The methylene bridge (-CH2-) situated between the pyridine ring and the imidamide group is also a site of potential reactivity. The protons on this carbon are activated by the adjacent electron-withdrawing pyridine ring and, to a lesser extent, the imidamide group. This activation makes them susceptible to deprotonation by a strong base, which would generate a carbanion. This carbanionic intermediate could then participate in various reactions, such as alkylation or condensation reactions.

Furthermore, oxidation of the methylene bridge could potentially lead to the corresponding carbonyl compound, although this would likely require specific and potentially harsh oxidizing agents.

Information regarding "2-(6-Methylpyridin-2-yl)acetimidamide" is not available in current scientific literature.

Following a comprehensive review of scholarly articles, chemical databases, and research publications, it has been determined that there is no available scientific data concerning the chemical reactivity and mechanistic studies of the compound “2-(6-Methylpyridin-2-yl)acetimidamide.”

The specific areas of inquiry outlined in the request, including deprotonation and carbanion chemistry, radical reactions, kinetic studies, isotope labeling experiments, and transition state analysis for this particular compound, have not been the subject of published research. While studies on structurally related compounds, such as those involving the (6-methyl-2-pyridyl)methyl group, do exist, the specific reactivity of the acetimidamide functional group in this context has not been explored.

Consequently, it is not possible to provide an article that adheres to the requested structure and content while maintaining scientific accuracy and relying on verifiable research findings. The creation of such an article would require speculative information, which would not meet the authoritative and evidence-based standards of the request.

Should research on “2-(6-Methylpyridin-2-yl)acetimidamide” become available in the future, a detailed article on its chemical properties and reactivity could be composed.

Lack of Published Research on the Coordination Chemistry of 2-(6-Methylpyridin-2-yl)acetimidamide Prevents Detailed Analysis

Despite a comprehensive search of scientific databases and literature, no specific research articles, patents, or scholarly reviews detailing the coordination chemistry of 2-(6-Methylpyridin-2-yl)acetimidamide could be located. This absence of published data makes it impossible to provide a scientifically accurate and detailed analysis as requested in the article outline.

The field of coordination chemistry relies on experimental evidence to characterize the behavior of ligands and their complexes with metal ions. Key aspects such as binding modes, coordination geometries, the synthesis of new complexes, and their potential applications are all determined through rigorous scientific investigation. Without such foundational research on "2-(6-Methylpyridin-2-yl)acetimidamide," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Searches for this specific compound did not yield information on its interaction with transition metals, which is the central theme of the requested article. While literature exists for structurally related compounds containing a 6-methylpyridine moiety, the unique electronic and steric properties of the acetimidamide functional group mean that data from other ligands cannot be reliably extrapolated. The coordination behavior of a ligand is highly dependent on the nature and arrangement of its donor atoms.

Consequently, the following sections and subsections of the proposed article cannot be addressed based on current scientific knowledge:

Coordination Chemistry and Ligand Properties of 2 6 Methylpyridin 2 Yl Acetimidamide

Applications in Catalysis:There is no information in the scientific literature regarding the use of 2-(6-Methylpyridin-2-yl)acetimidamide or its metal complexes in any catalytic applications.

Until research on the coordination chemistry of 2-(6-Methylpyridin-2-yl)acetimidamide is conducted and published, a detailed and factual article on this topic cannot be written.

Homogeneous Catalysis

Complexes of ligands containing the pyridin-2-yl moiety are extensively used in homogeneous catalysis. Palladium complexes, in particular, have demonstrated significant catalytic activity in a variety of organic transformations. For instance, palladium(II) complexes with (pyridyl)benzoazole ligands have been shown to be active catalysts in the hydrogenation of alkenes and alkynes. rsc.org The catalytic efficiency of these complexes can be influenced by the nature of the pyridine (B92270) ligand and any substituents present. acs.org

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, the choice of ligand is crucial for the success of the catalytic cycle. acs.org While specific studies on 2-(6-Methylpyridin-2-yl)acetimidamide complexes are not available, the general principles of catalysis with palladium-pyridine complexes suggest that such a ligand could potentially support catalytic activity. The acetimidamide group could offer additional coordination sites, possibly influencing the stability and electronic properties of the catalytic species.

The catalytic applications of pyridine-containing ligands are not limited to palladium. Cobalt complexes with pyridine-imine ligands have been used in meta-selective Diels-Alder reactions, where the electronic properties of the ligand control the regioselectivity and reactivity of the transformation. researchgate.net

Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a key strategy in developing heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. While specific examples of heterogenized 2-(6-Methylpyridin-2-yl)acetimidamide complexes are not documented, the general approach involves anchoring a metal complex onto a support material.

One common method is the functionalization of a polymer support with a ligand, followed by metal coordination. This has been a successful strategy for a range of transition metal catalysts, including those of platinum and palladium. core.ac.uk Another approach involves the use of materials like graphene, which can be functionalized to support catalytic species. mdpi.com Surface-supported, single-site molecular catalysts, which combine the benefits of both homogeneous and heterogeneous systems, have also been developed using metal-organic coordination on surfaces. nih.gov Given the coordinating ability of the pyridine and potential acetimidamide groups, it is conceivable that 2-(6-Methylpyridin-2-yl)acetimidamide could be tethered to a solid support to create a heterogeneous catalyst.

Mechanistic Aspects of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and catalyst design. For palladium-catalyzed reactions, the mechanism often involves a series of steps including oxidative addition, transmetalation (in the case of cross-coupling reactions), and reductive elimination. The ligand plays a critical role in each of these steps, influencing the electron density at the metal center and the stability of intermediates.

Mechanistic studies often employ techniques such as kinetic analysis, isotopic labeling, and computational modeling. For example, in cobalt-catalyzed C(sp2)–H borylation, mechanistic investigations have helped to elucidate the role of the ligand in determining regioselectivity and to identify pathways for catalyst deactivation. researchgate.net In the context of palladium-catalyzed asymmetric hydrogenation, understanding the mechanism is key to achieving high enantioselectivity. rsc.org

While a specific mechanistic study for a catalytic cycle involving 2-(6-Methylpyridin-2-yl)acetimidamide is not available, the principles derived from studies of other pyridine-containing ligands would be applicable. The steric and electronic properties of the 6-methylpyridin-2-yl group would likely influence the geometry and reactivity of the catalytic intermediates.

Self-Assembly and Supramolecular Architectures

Pyridine-based ligands are fundamental building blocks in the field of supramolecular chemistry, where they are used to direct the self-assembly of complex, well-defined architectures through metal-ligand coordination. semanticscholar.org The directionality of the coordination bonds allows for the construction of a wide variety of structures, including macrocycles, cages, and polymers. semanticscholar.orgrsc.org

A closely related compound, 2-acetylamino-6-methylpyridine-1-oxide, has been shown to form water-assisted supramolecular self-assemblies. researchgate.net This indicates that the 6-methylpyridin-2-yl moiety, in combination with an amide-like functional group, can participate in the formation of ordered structures through non-covalent interactions such as hydrogen bonding.

The self-assembly process can be influenced by the choice of both the metal ion and the ligand. For example, the coordination of a ditopic macroligand end-capped with 2,6-bis(1,2,3-triazol-4-yl)pyridine derivatives with different metal ions (Fe2+, Zn2+, Ni2+, and Cu2+) leads to either [1+1] metallomacrocycles or linear metallopolymers, demonstrating metal-ion selective self-assembly. nih.gov This highlights the potential for ligands like 2-(6-Methylpyridin-2-yl)acetimidamide to be used in the programmed assembly of functional supramolecular materials.

Theoretical and Computational Studies of 2 6 Methylpyridin 2 Yl Acetimidamide

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 2-(6-Methylpyridin-2-yl)acetimidamide are largely dictated by the interplay between the electron-donating methyl and acetimidamide groups and the electron-withdrawing pyridine (B92270) ring. Computational studies on related molecules like 2-amino-6-methylpyridine (B158447) and various acetamide (B32628) derivatives offer insights into the probable electronic landscape of the target compound. biointerfaceresearch.comicm.edu.pl

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For analogous aromatic compounds, the HOMO is typically distributed over the electron-rich regions, while the LUMO is localized on the electron-deficient parts of the molecule. researchgate.net

In 2-(6-Methylpyridin-2-yl)acetimidamide, the HOMO is expected to have significant contributions from the acetimidamide group and the methyl-substituted pyridine ring. The nitrogen atoms of the imidamide and the pyridine ring, with their lone pairs of electrons, would be key sites. The LUMO, conversely, is likely to be centered on the pyridine ring, which can accept electron density.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. Theoretical calculations on similar pyridine derivatives can provide an estimate for this energy gap. icm.edu.pl

Mulliken Atomic Charges: Mulliken charge distribution analysis performed on analogous molecules like 2-amino-3-nitro-6-picoline indicates that the nitrogen atoms in the pyridine ring and the amino/imidamido groups typically carry a net negative charge, making them nucleophilic centers. The hydrogen atoms and some of the carbon atoms in the ring tend to have a net positive charge. This charge distribution is critical for understanding intermolecular interactions and potential reaction sites.

Table 1: Predicted Electronic Properties of 2-(6-Methylpyridin-2-yl)acetimidamide Based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

| HOMO Localization | Primarily on the acetimidamide group and the pyridine ring nitrogen. | Studies on 2-amino-6-methylpyridine and other pyridines. researchgate.net |

| LUMO Localization | Predominantly on the pyridine ring's π* orbitals. | General principles from computational studies of pyridines. |

| HOMO-LUMO Gap | Moderate, suggesting reasonable stability but with potential for reactivity. | Inferred from data on various substituted pyridines. icm.edu.pl |

| Net Atomic Charges | Negative charges on nitrogen atoms; positive charges on hydrogens and some ring carbons. | Mulliken charge analysis of similar pyridine derivatives. |

Conformational Analysis and Energy Landscapes

Theoretical studies on N-(pyridin-2-yl)acetamide, a close structural analog, have revealed the existence of several stable rotamers and tautomers. researchgate.net Using density functional theory (DFT), researchers have been able to calculate the relative energies, Gibbs free energies, and equilibrium constants for these different forms. researchgate.net

For 2-(6-Methylpyridin-2-yl)acetimidamide, a potential energy surface (PES) scan would likely reveal at least two low-energy conformers corresponding to different rotational orientations of the acetimidamide group. The steric hindrance from the methyl group at the 6-position of the pyridine ring would significantly influence the preferred conformations. The most stable conformer would likely be one that minimizes steric clash between the methyl group and the acetimidamide moiety.

Furthermore, the acetimidamide group itself can exhibit tautomerism, similar to what has been studied for N-(pyridin-2-yl)acetamide. researchgate.net This would lead to different tautomeric forms with varying stabilities. The relative energies of these conformers and tautomers can be computationally predicted, providing a detailed energy landscape for the molecule. Studies on other substituted pyridines also highlight how different substituents can systematically shift preferred interaction geometries and strengths. acs.org

Table 2: Predicted Stable Conformers of 2-(6-Methylpyridin-2-yl)acetimidamide

| Conformer/Tautomer | Key Dihedral Angle(s) | Predicted Relative Stability | Basis of Prediction |

| Rotamer 1 | Rotation around the pyridine-acetimidamide bond. | High | Conformational studies of N-(pyridin-2-yl)acetamide. researchgate.net |

| Rotamer 2 | Alternate rotation around the pyridine-acetimidamide bond. | Moderate | Steric considerations and studies on substituted pyridines. acs.org |

| Imino Tautomer | Proton transfer within the acetimidamide group. | Lower | Tautomerism studies of N-(pyridin-2-yl)acetamide. researchgate.net |

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for identifying and characterizing molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra for analogs such as picolinamide (B142947) and 2-amino-6-methylpyridine have been calculated using DFT methods and show good agreement with experimental data. nih.govresearchgate.net For 2-(6-Methylpyridin-2-yl)acetimidamide, the following characteristic vibrational frequencies can be predicted:

N-H Stretching: The N-H bonds in the acetimidamide group would give rise to stretching vibrations in the range of 3300-3500 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the imidamide group would have a characteristic stretching frequency, likely in the 1640-1690 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected around 3000-3100 cm⁻¹, while the methyl group C-H stretches would appear in the 2850-2960 cm⁻¹ range. researchgate.net

Ring Vibrations: The pyridine ring itself will have a series of characteristic stretching and bending vibrations between 1400 and 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. Theoretical calculations can predict these shifts with reasonable accuracy. For 2-(6-Methylpyridin-2-yl)acetimidamide, the following predictions can be made:

¹H NMR: The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group protons would be found further upfield (likely around δ 2.5 ppm). The N-H protons of the acetimidamide group would likely be broad signals, and their chemical shift would be sensitive to solvent and concentration.

¹³C NMR: The carbon atoms of the pyridine ring would have signals in the aromatic region of the ¹³C NMR spectrum (δ 120-150 ppm). The methyl carbon would be significantly upfield, and the carbon of the C=N group would be downfield.

Table 3: Predicted Spectroscopic Data for 2-(6-Methylpyridin-2-yl)acetimidamide

| Spectrum | Region (cm⁻¹ or ppm) | Predicted Assignment | Basis of Prediction |

| IR | 3300-3500 cm⁻¹ | N-H stretching (acetimidamide) | Spectroscopic studies of picolinamide and other amides. nih.govresearchgate.net |

| IR | 1640-1690 cm⁻¹ | C=N stretching (acetimidamide) | General regions for imine stretches. |

| ¹H NMR | δ 7.0-8.5 ppm | Aromatic protons (pyridine ring) | Typical chemical shifts for pyridine derivatives. youtube.com |

| ¹H NMR | δ ~2.5 ppm | Methyl protons | Data from 2-amino-6-methylpyridine. researchgate.net |

| ¹³C NMR | δ 120-150 ppm | Aromatic carbons (pyridine ring) | Typical chemical shifts for pyridine derivatives. researchgate.net |

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry can be used to explore potential reaction pathways and calculate the energy profiles of chemical reactions, including transition states and activation energies. For 2-(6-Methylpyridin-2-yl)acetimidamide, several types of reactions could be investigated computationally.

One area of interest is the photochemical reactivity. Studies on the analog picolinamide have shown that it undergoes photo-induced reactions upon UV irradiation, leading to the formation of isocyanic acid and pyridine. nih.gov A similar photochemical decomposition pathway could be explored for 2-(6-Methylpyridin-2-yl)acetimidamide.

Another important aspect is its reactivity with other molecules. For instance, theoretical studies have been conducted on the reaction of pyridine radicals with molecular oxygen, providing detailed energy profiles for these reactions. fiu.edu Similar computational approaches could be applied to understand the oxidation or other reactions of 2-(6-Methylpyridin-2-yl)acetimidamide. The potential energy surface for reactions involving substituted pyridines has been mapped out in other studies, offering a framework for predicting the reactivity of this compound. researchgate.net

Quantum Chemical Studies on Ligand-Metal Interactions

The pyridine and acetimidamide moieties in 2-(6-Methylpyridin-2-yl)acetimidamide are both capable of coordinating with metal ions, making it an interesting ligand for the formation of metal complexes. Quantum chemical calculations are instrumental in understanding the nature of these ligand-metal bonds.

DFT calculations have been used to study the interaction of pyridine with various transition metals. youtube.com These studies reveal that pyridine typically coordinates to metal ions through the lone pair of electrons on the nitrogen atom. The strength of this bond can be quantified by calculating the bond dissociation energy.

For 2-(6-Methylpyridin-2-yl)acetimidamide, it could act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and one of the nitrogen atoms of the acetimidamide group, forming a stable chelate ring. Theoretical models can be used to determine the preferred coordination geometry (e.g., tetrahedral, square planar, or octahedral) and the electronic structure of the resulting metal complex.

Studies on similar pyridine-containing ligands have shown that the electronic properties of the ligand, such as the presence of electron-donating or electron-withdrawing groups, can significantly influence the properties of the metal complex. nih.gov The methyl group in 2-(6-Methylpyridin-2-yl)acetimidamide would likely enhance the electron-donating ability of the pyridine ring, potentially strengthening its coordination to metal ions.

Table 4: Predicted Ligand-Metal Interaction Properties

| Property | Predicted Characteristic | Basis of Prediction |

| Coordination Mode | Potentially bidentate, coordinating via pyridine N and acetimidamide N. | Structural considerations and studies of similar pyridine-based ligands. |

| Metal-Ligand Bond Strength | Moderately strong, influenced by the electron-donating methyl group. | DFT studies on metal-pyridine complexes. youtube.comacs.org |

| Preferred Metal Ions | Transition metals such as copper(II), nickel(II), and zinc(II). | General coordination chemistry of pyridine and amide-like ligands. jscimedcentral.com |

| Geometry of Complexes | Dependent on the metal ion and other ligands, but likely to form stable chelate structures. | Principles of coordination chemistry. wikipedia.org |

Advanced Applications and Material Science Prospects of 2 6 Methylpyridin 2 Yl Acetimidamide

Role as an Organic Reagent in Specialized Syntheses

The reactivity of 2-(6-Methylpyridin-2-yl)acetimidamide is largely dictated by its two primary functional components: the pyridine (B92270) ring and the acetimidamide group. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many organic reactions. The nitrogen atom can act as a directing group in transition-metal-catalyzed C-H activation reactions, facilitating the functionalization of the pyridine ring or the adjacent methylene (B1212753) group. researchgate.net This directed activation allows for the introduction of various substituents, paving the way for the synthesis of a diverse range of complex molecules.

The acetimidamide functional group, -C(NH)NH2, is a derivative of a carboxylic acid and is known to participate in a variety of chemical transformations. Acetamidines are valuable precursors in the synthesis of nitrogen-containing heterocycles such as imidazoles, pyrimidines, and triazines, which are core structures in many biologically active compounds. organic-chemistry.org The synthesis of acetamidines can be achieved through the condensation of primary amines with reagents like N,N-dimethylacetamide dimethyl acetal. organic-chemistry.orgresearchgate.net This reaction can be fine-tuned to selectively produce the desired acetamidine (B91507) by controlling reaction conditions such as temperature and solvent. organic-chemistry.org

The combination of the directing pyridyl group and the reactive acetimidamide functionality in 2-(6-Methylpyridin-2-yl)acetimidamide makes it a promising building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Table 1: Potential Synthetic Applications of 2-(6-Methylpyridin-2-yl)acetimidamide

| Application Area | Synthetic Role of the Compound | Potential Products |

|---|---|---|

| Heterocyclic Synthesis | Precursor for ring-closing reactions | Substituted imidazoles, pyrimidines, triazines |

| Medicinal Chemistry | Scaffold for drug discovery | Novel biologically active agents |

| Catalysis | Ligand for transition metal catalysts | Catalytically active metal complexes |

| Combinatorial Chemistry | Building block for library synthesis | Diverse molecular libraries |

Integration into Polymer Science

The incorporation of pyridine moieties into polymer backbones is a well-established strategy to enhance their thermal stability, solubility, and mechanical properties. researchgate.netresearchgate.netscilit.com The nitrogen atom in the pyridine ring can improve the solubility of polymers in polar organic solvents and can also serve as a site for further functionalization. researchgate.net Given these properties, 2-(6-Methylpyridin-2-yl)acetimidamide could be a valuable monomer or co-monomer in the synthesis of advanced polymers.

For instance, it could be used to prepare novel polyimides, a class of high-performance polymers known for their excellent thermal and chemical resistance. researchgate.netresearchgate.netscilit.com The introduction of the 6-methylpyridin-2-yl group could lead to polyimides with improved processability and specific functionalities. Furthermore, the acetimidamide group could be exploited for post-polymerization modifications, allowing for the tailoring of the polymer's properties for specific applications.

Coordination polymers, which are formed by the self-assembly of metal ions and organic ligands, represent another area where this compound could be utilized. nih.govmdpi.commdpi.com The pyridine nitrogen and the nitrogen atoms of the acetimidamide group can act as coordination sites for metal ions, leading to the formation of one-, two-, or three-dimensional polymer networks. nih.govmdpi.commdpi.com The properties of these coordination polymers can be tuned by varying the metal ion and the organic ligand. frontiersin.org

Table 2: Potential Roles of 2-(6-Methylpyridin-2-yl)acetimidamide in Polymer Science

| Polymer Type | Potential Role of the Compound | Anticipated Polymer Properties |

|---|---|---|

| Polyimides | Monomer or co-monomer | Enhanced solubility, thermal stability, and functionality |

| Coordination Polymers | Organic ligand (linker) | Tunable electronic and optical properties, porosity |

| Functional Polymers | Modifying agent | Introduction of metal-binding sites, reactive handles |

| Dendrimers | Branching unit | Controlled architecture and surface functionality |

Advanced Materials and Nanotechnology

The field of advanced materials and nanotechnology offers exciting prospects for 2-(6-Methylpyridin-2-yl)acetimidamide. Its ability to act as a ligand for a wide range of metal ions makes it a suitable candidate for the construction of Metal-Organic Frameworks (MOFs). nih.govsemanticscholar.org MOFs are porous crystalline materials with exceptionally high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. nih.govsemanticscholar.org The specific geometry and electronic properties of the 2-(6-Methylpyridin-2-yl)acetimidamide ligand would influence the structure and properties of the resulting MOF.

In nanotechnology, this compound could be used to functionalize the surface of nanoparticles, imparting specific properties such as improved dispersibility, biocompatibility, or catalytic activity. The pyridine group can anchor the molecule to the nanoparticle surface, while the acetimidamide group can be used for further chemical modifications or to interact with other molecules.

Sensor Development

Pyridine derivatives are widely employed in the design of fluorescent chemosensors for the detection of metal ions and other analytes. mdpi.comresearchgate.net The nitrogen atom of the pyridine ring can act as a binding site for the target analyte, and this binding event can lead to a change in the fluorescence properties of the molecule. mdpi.comresearchgate.net The 2-(6-Methylpyridin-2-yl)acetimidamide scaffold, with its potential metal-coordinating sites, could be developed into a selective and sensitive fluorescent sensor. By attaching a suitable fluorophore to the molecule, it may be possible to create a sensor that exhibits a significant change in its fluorescence emission upon binding to a specific metal ion. The selectivity of the sensor could be tuned by modifying the structure of the ligand to favor binding with a particular cation.

Selective Extraction and Separation Technologies

The selective extraction and separation of metal ions is crucial in various industrial processes, including hydrometallurgy and nuclear waste reprocessing. The design of organic ligands with high affinity and selectivity for specific metal ions is a key aspect of developing efficient extraction systems. Pyridyl-based ligands have shown promise in the extraction of lanthanides and actinides. mdpi.comrsc.org The nitrogen atom in the pyridine ring, along with other donor atoms in the ligand, can form stable complexes with these metal ions. mdpi.comrsc.org

The 2-(6-Methylpyridin-2-yl)acetimidamide molecule, with its multiple nitrogen donor atoms, could be a promising extractant for the selective separation of metal ions. Its effectiveness would depend on factors such as the pH of the aqueous phase, the nature of the organic solvent, and the presence of other coordinating species. Research in this area could lead to the development of more efficient and environmentally friendly separation processes.

Future Research Directions and Outlook for 2 6 Methylpyridin 2 Yl Acetimidamide Research

Exploration of Novel Synthetic Pathways

Current synthetic routes to acetamidines often involve multi-step processes. Future research could focus on developing more efficient and atom-economical pathways to 2-(6-Methylpyridin-2-yl)acetimidamide.

Direct C-H Amination: A primary avenue for exploration would be the direct conversion of 2-(6-methylpyridin-2-yl)acetonitrile. This could involve innovative catalytic systems that enable direct amination, potentially using ammonia (B1221849) or its surrogates, thus avoiding the traditional Pinner reaction methodology which requires anhydrous conditions and strong acids.

Three-Component Reactions: Designing a convergent synthesis where 2-amino-6-methylpyridine (B158447), an isocyanide, and a methyl group source are combined in a single pot would represent a significant advancement. Such multicomponent reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity.

Flow Chemistry Synthesis: The development of a continuous flow process for the synthesis of 2-(6-Methylpyridin-2-yl)acetimidamide could offer improved reaction control, enhanced safety, and easier scalability compared to batch processing. This would be particularly advantageous for managing potentially exothermic reaction steps.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Direct C-H Amination | High atom economy, reduced step count. | Catalyst development, selectivity over competing reactions. |

| Three-Component Reaction | High efficiency, rapid assembly of the core structure. | Optimization of reaction conditions, substrate scope limitations. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup costs, potential for channel clogging. |

Development of Advanced Catalytic Systems

The pyridine (B92270) and amidine functionalities in 2-(6-Methylpyridin-2-yl)acetimidamide make it a prime candidate for use as a ligand in transition metal catalysis. The nitrogen atoms can act as excellent coordination sites for a variety of metals.

Bidentate Ligand Design: The molecule can potentially act as a bidentate N,N-ligand, coordinating to a metal center through one of the amidine nitrogens and the pyridine nitrogen. Research into its complexes with metals like palladium, ruthenium, iron, and copper could yield catalysts for cross-coupling reactions, hydrogenations, and olefin polymerization. researchgate.netnih.govnih.gov The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be tuned by modifying the pyridine ring. nih.gov

Frustrated Lewis Pairs (FLPs): The combination of a Lewis basic amidine and a potentially tunable Lewis acidic site on a coordinated metal could lead to the formation of Frustrated Lewis Pairs. mdpi.com These systems are of significant interest for their ability to activate small molecules like H₂, CO₂, and olefins, opening up new catalytic transformations. mdpi.com

Integration into Hybrid Materials

The coordinating ability of 2-(6-Methylpyridin-2-yl)acetimidamide suggests its utility as a building block for advanced materials.

Metal-Organic Frameworks (MOFs): As an organic linker, this compound could be used to construct novel MOFs. The porous nature of MOFs makes them suitable for applications in gas storage, separation, and heterogeneous catalysis. The specific geometry and electronic nature of the 2-(6-methylpyridin-2-yl)acetimidamide linker would dictate the resulting MOF's topology and properties.

Polymer-Inorganic Hybrids: The compound could be used to modify polymer backbones or inorganic nanoparticles. Complexation with metal ions within a polymer matrix can significantly enhance properties like electrical conductivity and thermal stability. nih.gov For instance, incorporating this ligand into a polymer and then coordinating it with metal ions could create materials with tailored electronic or magnetic properties. nih.gov Research into plutonium-containing hybrid materials has shown that pyridinium (B92312) cations can form sheet-like structures with metal-halide anions. acs.org

Computational Design of Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of new molecules before their synthesis. researchgate.net

Structure-Activity Relationship (SAR) Studies: DFT calculations can be employed to model derivatives of 2-(6-Methylpyridin-2-yl)acetimidamide with various substituents on the pyridine ring. nih.govresearchgate.net These studies can predict how changes in electronic properties (e.g., electron-donating or electron-withdrawing groups) will affect the molecule's coordination behavior, ligand field strength, and the catalytic activity of its metal complexes. nih.gov

Reaction Mechanism Elucidation: Computational modeling can provide insights into the transition states and energy barriers of potential reactions involving this molecule. This can guide the rational design of experiments for exploring new synthetic pathways or catalytic cycles. For example, modeling the concerted metalation-deprotonation (CMD) step in C-H activation reactions could help in designing more efficient catalysts. acs.org

The table below outlines key parameters that can be investigated through computational studies.

| Computational Method | Investigated Property | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, bond dissociation energies. | Prediction of reactivity and stability. researchgate.net |

| Molecular Dynamics (MD) | Conformational analysis, binding affinities. | Design of ligands for specific metal centers. |

| QSAR Modeling | Correlation of structure with activity. | Rational design of derivatives with enhanced catalytic performance. |

Unexplored Reactivity Patterns and Transformations

The unique juxtaposition of the 6-methylpyridine and acetimidamide groups could enable novel chemical transformations.

Directed C-H Activation: The pyridine ring is a well-established directing group for the activation of C-H bonds. Future research could explore intramolecular C-H activation of the 6-methyl group, directed by a metal coordinated to the pyridine and amidine nitrogens. This could lead to novel cyclometalated species with unique catalytic properties.

Tautomeric Reactivity: Acetamidines can exist in tautomeric forms. nih.gov Investigating the reactivity of the different tautomers of 2-(6-Methylpyridin-2-yl)acetimidamide could reveal new reaction pathways. For example, the ene-1,1-diamine tautomer might participate in different types of cycloaddition or condensation reactions compared to the amidoimine form. nih.gov

Amidinate-Based Electrophiles: While amidines are typically nucleophilic, derivatization could invert their reactivity. For instance, conversion to a sulfamate (B1201201) acetamide (B32628) derivative could create a tunable electrophile for targeted covalent inhibition studies, a concept that has been explored with related chloroacetamides. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(6-Methylpyridin-2-yl)acetimidamide, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis of acetimidamide derivatives typically involves a two-step process: acetimidamide formation followed by condensation. For the acetimidamide formation step, optimal conditions include a temperature of 120°C, atmospheric pressure (1 bar), and DMSO as the solvent due to its ease of removal during aqueous work-up compared to DMF . For condensation, increasing residence time and temperature improves yield (e.g., from 85.4% to 91.5%) while maintaining purity above 90% (Table 1, ). Researchers should prioritize solvent selection and reaction duration to balance yield and purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-(6-Methylpyridin-2-yl)acetimidamide?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy: To confirm the pyridinyl and acetimidamide moieties via proton and carbon shifts (e.g., pyridine ring protons typically appear at δ 6.5–8.5 ppm).

- HPLC: For purity assessment, using C18 columns with UV detection (e.g., 254 nm) and acetonitrile/water gradients .

- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ for C₈H₁₁N₃).

Cross-validation with elemental analysis is advised for structural confirmation.

Q. How can researchers ensure the stability of 2-(6-Methylpyridin-2-yl)acetimidamide during storage and handling?

- Methodological Answer: Store the compound in anhydrous conditions at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amidine group. Use amber vials to avoid photodegradation. Purity should be rechecked via HPLC after long-term storage, as impurities from decomposition (e.g., free pyridine derivatives) may arise .

Advanced Research Questions

Q. How does 2-(6-Methylpyridin-2-yl)acetimidamide function as a ligand in transition metal complexes, and what factors influence its coordination behavior?

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

- Methodological Answer: Discrepancies often arise in computational vs. experimental reaction pathways. To address this:

- Density Functional Theory (DFT): Calculate activation energies for proposed mechanisms (e.g., nucleophilic substitution at the amidine group).

- Isotopic Labeling: Trace reaction intermediates (e.g., ¹⁵N-labeled amidine to study hydrolysis pathways).

- Kinetic Profiling: Compare experimental rate constants (e.g., via stopped-flow spectroscopy) with DFT-derived values .

Q. How can reaction parameters be adjusted to mitigate byproduct formation during acetimidamide synthesis?

- Methodological Answer: Byproducts (e.g., over-alkylated species) are minimized by:

- Controlled Stoichiometry: Limit excess alkylating agents (≤1.1 eq.).

- Temperature Gradients: Lower initial reaction temperatures (e.g., 80°C) to slow side reactions.

- In-Situ Monitoring: Use FTIR or inline HPLC to detect intermediates and adjust conditions dynamically .

Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH) effectively removes residual impurities.

Q. What computational approaches are used to model interactions between this compound and biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., metalloproteases requiring metal coordination).

- Molecular Dynamics (MD): Simulate ligand-protein stability in aqueous environments (GROMACS/AMBER force fields).

- QM/MM Hybrid Methods: Study electronic interactions at binding sites (e.g., amidine group’s protonation state in catalytic pockets) .

Structural data from PDB entries (e.g., HETNAM records) provide starting coordinates for simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.